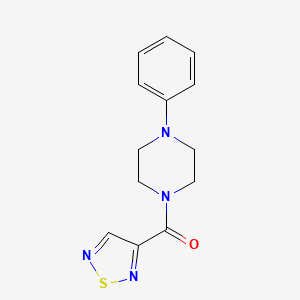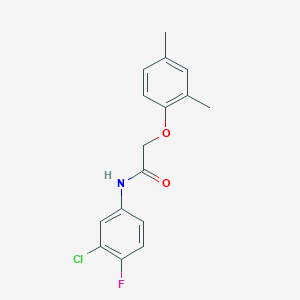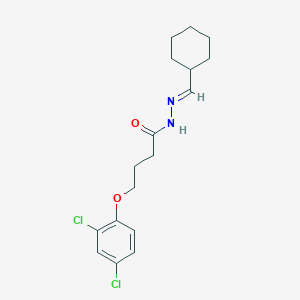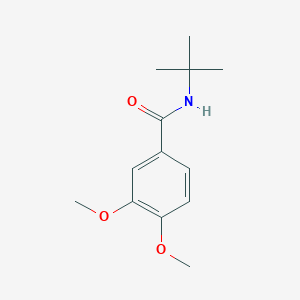
1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine, also known as TAU-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAU-1 belongs to the class of piperazine derivatives and is known for its unique structure and properties.
作用機序
The mechanism of action of 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and other neurological processes. This compound is thought to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to a reduction in anxiety and an increase in relaxation. This compound has also been shown to have anticonvulsant effects, which may be useful in the treatment of epilepsy. Additionally, this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine is its unique structure and properties, which make it a valuable tool for studying the GABAergic system and its role in neurological processes. However, this compound is a complex compound that requires expertise and careful handling of chemicals, which may limit its use in certain laboratory settings.
将来の方向性
There are several future directions for research on 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the GABAergic system.
In conclusion, this compound is a novel compound with potential applications in various fields. Its unique structure and properties make it a valuable tool for studying the GABAergic system and its role in neurological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine involves the reaction of 1-phenylpiperazine with thiocarboxylic acid, followed by the addition of hydrazine hydrate and acetic anhydride. The product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is a complex process that requires expertise and careful handling of chemicals.
科学的研究の応用
1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant effects. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(4-phenylpiperazin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-13(12-10-14-19-15-12)17-8-6-16(7-9-17)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLBYAPDLROYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)


![2-methyl-3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5781037.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)
![5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5781047.png)
![1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5781055.png)


![N-[4-(aminosulfonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5781076.png)
![benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5781086.png)
![1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5781092.png)
